molecular formula C26H27NO2 B580040 JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol) CAS No. 1427521-37-6

JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

Cat. No. B580040
M. Wt: 385.5
InChI Key: QRNSSTWZDKYLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH-210 4-Hydroxypentyl is a metabolite of JWH-210, a synthetic cannabinoid . It is a monohydroxy analog of JWH-210 and is found in blends of the herbal mixture Spice or K2 . This compound is detectable in the serum and urine .


Synthesis Analysis

JWH-210 and its metabolites are synthesized in the laboratory for therapeutic and research purposes . A study has been carried out using a combination of gas chromatography-mass spectrometry (GC-MS) and ultra-high performance liquid chromatography high resolution mass spectrometry (UHPLC-HRMS) for the determination and quantification of JWH-210 and its metabolites .


Molecular Structure Analysis

The molecular formula of JWH-210 4-Hydroxypentyl is C26H27NO2 . The molecular weight is 385.50 g/mol . The IUPAC name is (4-ethylnaphthalen-1-yl)- [1- (4-hydroxypentyl)indol-3-yl]methanone .


Chemical Reactions Analysis

JWH-210 and similar alkylindoles are rapidly metabolized by the liver and secreted in the urine, with hydroxylation of the alkyl side chain occurring in the liver . The metabolites of JWH-210 were quantified in oral fluid by UHPLC-HRMS .


Physical And Chemical Properties Analysis

JWH-210 4-Hydroxypentyl is a liquid form certified reference material . It is stored at a temperature of -20°C . The concentration is 100 μg/mL in methanol .

Scientific Research Applications

  • Metabolic Patterns and Pharmacokinetics :

    • Schaefer et al. (2017) studied the metabolic fate of JWH-210 in pigs, observing hydroxylation at the ethyl side chain or pentyl chain followed by glucuronidation. The research suggested that these pathways were consistent with human hepatocyte and/or human case studies, indicating its potential as a predictive model for human pharmacokinetics (Schaefer et al., 2017).
  • Analytical Methods for Detection :

    • Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting 'K2' metabolites, including JWH-210, in urine samples. This method allows for the structural-specific mass spectral fragmentations and retention properties to confirm proposed identifications, supporting quantitative studies (Emerson et al., 2013).
  • Comparison with Other Synthetic Cannabinoids :

    • Jang et al. (2014) identified major urinary metabolites of AM-2201 and compared them with JWH-018, another synthetic cannabinoid. The study found similarities in metabolic profiles between these compounds in rats and humans, contributing to the understanding of their metabolic pathways and aiding in distinguishing between different synthetic cannabinoid abuses (Jang et al., 2014).
  • Development of UPLC-MS/MS Methods for Quantification :

    • Simões et al. (2014) validated an UPLC-MS/MS method for the qualitative and quantitative analysis of synthetic cannabinoids, including JWH-210, in urine samples. The method proved useful for monitoring synthetic cannabinoid abuse, providing important data for toxicological analysis (Simões et al., 2014).
  • In Vitro and In Vivo Studies :

    • Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its phase I metabolite N-(3-hydroxypentyl) on human cell lines. This study highlights the potential for higher toxicity of JWH-018 metabolites compared to the parent drug, suggesting non-CB1 receptor mediated toxicological mechanisms (Couceiro et al., 2016).

Safety And Hazards

JWH-210 may be neurotoxic to animals when administered in high doses . It is classified as a Schedule I Controlled Substance in the United States . It was also banned in Sweden as hazardous goods harmful to health . The safety data sheet suggests that no special measures are required in general, but consultation with a doctor is recommended in case of complaints .

Future Directions

The consumption of synthetic cannabinoids has significantly increased in the last decade and the analysis of these compounds and their metabolites in human specimens is gaining interest in clinical and forensic toxicology . Future research will likely focus on further understanding the disposition of these compounds and their metabolites in consumers, as well as their potential health effects .

properties

IUPAC Name

(4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNSSTWZDKYLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017821
Record name JWH-210 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

CAS RN

1427521-37-6
Record name JWH-210 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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